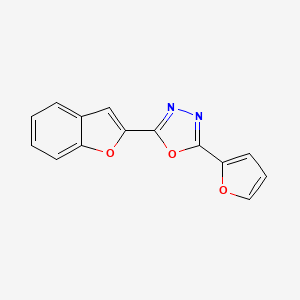

2-(1-Benzofuran-2-yl)-5-(furan-2-yl)-1,3,4-oxadiazole

Description

2-(1-Benzofuran-2-yl)-5-(furan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at positions 2 and 5 with benzofuran and furan rings, respectively. The benzofuran moiety contributes aromaticity and π-electron density, while the furan group enhances structural rigidity.

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)-5-(furan-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O3/c1-2-5-10-9(4-1)8-12(18-10)14-16-15-13(19-14)11-6-3-7-17-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCNBLBODZNXJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzofuran-2-yl)-5-(furan-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzofuran-2-carboxylic acid hydrazide with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-2-yl)-5-(furan-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzofuran and furan rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthesis of 2-(1-Benzofuran-2-yl)-5-(furan-2-yl)-1,3,4-oxadiazole

The synthesis of this oxadiazole derivative typically involves multi-step reactions that can include cyclization processes. Various methods have been explored to enhance yield and purity. For instance, microwave-assisted synthesis has been reported to improve efficiency and reduce reaction times significantly . The detailed synthetic pathways often involve starting materials like benzofuran and furan derivatives, which undergo transformations to form the desired oxadiazole structure.

Antimicrobial Properties

Research indicates that compounds featuring the oxadiazole moiety exhibit significant antimicrobial activity. For example, derivatives similar to this compound have been evaluated for their efficacy against various bacterial strains and fungi. A study highlighted that certain oxadiazoles demonstrated potent activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been extensively studied. Recent investigations have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, structural modifications of oxadiazoles have been linked to enhanced selectivity and potency against specific cancer cell lines .

Antioxidant Properties

Another significant application of this compound is its antioxidant activity. This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have shown that these compounds can scavenge free radicals effectively .

Case Study 1: Antimicrobial Activity

A series of synthesized oxadiazoles were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range. This highlights their potential utility in developing new antibacterial therapies .

Case Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines demonstrated that modifications to the oxadiazole structure could significantly enhance its anticancer activity. For example, a derivative was found to inhibit cell growth by over 70% at concentrations as low as 10 µM across multiple cancer types .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-2-yl)-5-(furan-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfone-Containing Derivatives

- 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole :

- Exhibits potent antibacterial activity against Xanthomonas oryzae (Xoo), the causative agent of rice bacterial leaf blight, with an EC50 of 0.17 µg/mL .

- Mechanistic studies show it inhibits extracellular polysaccharide (EPS) biosynthesis in Xoo by suppressing genes like gumB, gumG, and gumM (inhibition rates: 68–95%) .

- Enhances plant resistance by increasing superoxide dismutase (SOD) and peroxidase (POD) activities in rice .

- Comparison : The sulfone group’s electron-withdrawing nature enhances antibacterial potency, whereas the target compound’s electron-rich benzofuran and furan may prioritize different biological targets.

Thiol/Thione Derivatives

- 5-(3-Methyl-6-hydroxybenzofuran-2-yl)-2-thiol-1,3,4-oxadiazole: Features a thiol group at position 2, which may act as a hydrogen bond donor or participate in redox reactions . Comparison: The thiol group increases reactivity but reduces stability compared to the target compound’s furan substituent.

Halogenated Aromatic Derivatives

- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole: Demonstrates CNS depressant activity, attributed to nitro and chloro groups’ electron-withdrawing effects, enhancing blood-brain barrier penetration . Comparison: Halogens improve pharmacokinetics but may introduce toxicity, unlike the target compound’s non-halogenated aromatic groups.

Fungicidal and Herbicidal Activities

- 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) :

- Shows fungicidal activity against Sclerotinia sclerotiorum and herbicidal effects via molecular docking with succinate dehydrogenase (SDH) .

- Comparison : The thioether linkage and trifluoromethylpyrazole group enhance lipophilicity, whereas the target compound’s furan and benzofuran may favor π-π interactions with biological targets.

Anti-inflammatory and Antiparasitic Activities

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole :

- Pyrazole-1,3,4-oxadiazole Hybrids :

Structural and Physical Properties

Melting Points and Solubility

- Key Insight : Bulky substituents (e.g., adamantyl) increase melting points but reduce solubility, whereas electron-withdrawing groups (e.g., sulfone) enhance crystallinity.

Biological Activity

2-(1-Benzofuran-2-yl)-5-(furan-2-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential applications in medicine, particularly focusing on its anticancer and antimicrobial activities.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzofuran and furan derivatives with hydrazine derivatives under acidic or basic conditions. Recent advancements in synthetic methodologies include ultrasonic-assisted techniques that enhance yields and reduce reaction times. For instance, a study reported an efficient synthesis route yielding moderate to good yields (53–79%) for various substituted oxadiazoles using ultrasonic methods .

Anticancer Activity

A significant area of research has focused on the anticancer properties of oxadiazole derivatives. The compound this compound has shown promising results in various cancer cell lines:

- Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The IC50 values reported range from 0.65 to 15.63 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels. This apoptotic effect is dose-dependent and suggests a mechanism similar to that of established anticancer drugs .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

- Broad-Spectrum Activity : The compound has shown effectiveness against various bacterial strains, demonstrating significant inhibition zones in disc diffusion assays. It was particularly effective against Gram-positive bacteria such as Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies suggest that substituents on the furan and benzofuran moieties play a critical role in enhancing biological activity:

| Compound Substituent | Biological Activity | Reference |

|---|---|---|

| No substituent | Moderate cytotoxicity | |

| Methyl group | Increased activity | |

| Halogen substitutions | Enhanced potency |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Breast Cancer : A study involving MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .

- Antimicrobial Efficacy : In a clinical setting, derivatives of this compound were tested against multi-drug resistant strains of bacteria, showing promising results that warrant further investigation for potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1-Benzofuran-2-yl)-5-(furan-2-yl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide precursors or hydrazide intermediates. For example, cyclocondensation of furan-2-carboxylic acid hydrazide with benzofuran-2-carbonyl chloride under reflux in ethanol yields the oxadiazole core. Reaction optimization includes controlling temperature (70–90°C), solvent polarity (e.g., ethanol or DMF), and catalyst use (e.g., POCl₃ for dehydration). Purity is enhanced via recrystallization from ethanol or column chromatography .

Q. How are spectroscopic techniques (NMR, HRMS) applied to characterize this oxadiazole derivative?

- Methodological Answer :

- ¹H NMR : Aromatic protons from benzofuran (δ 7.2–7.8 ppm) and furan (δ 6.4–7.1 ppm) appear as multiplet signals. Oxadiazole protons are absent due to the heterocycle's symmetry.

- ¹³C NMR : Peaks at ~160–165 ppm confirm the oxadiazole ring (C-2 and C-5), while carbonyl carbons resonate at ~165–170 ppm.

- HRMS : Molecular ion [M+H]⁺ matches the exact mass (e.g., m/z 295.0482 for C₁₄H₈N₂O₃).

- X-ray diffraction (if crystalline): Resolves bond angles and confirms planarity of the oxadiazole-benzofuran system .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Initial screening should include:

- Antimicrobial Activity : Broth microdilution against S. aureus and E. coli (MIC values).

- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM.

- Anti-inflammatory Activity : COX-2 inhibition assay.

- Data Interpretation : Compare with structurally similar oxadiazoles (e.g., 5-(4-nitrophenyl)-1,3,4-oxadiazoles showing CNS activity) .

Advanced Research Questions

Q. How do substituent electronic effects (e.g., electron-withdrawing groups) influence the compound's biological activity?

- Methodological Answer : Substituents at C-5 of the oxadiazole ring significantly modulate activity. For example:

- Nitro groups (EWG) : Enhance anticonvulsant and antidepressant activity by increasing dipole interactions with target proteins (e.g., SDH enzyme in fungi) .

- Halogens (e.g., Cl, F) : Improve antimicrobial potency via hydrophobic interactions.

- Thioether linkages : Increase fungicidal activity (e.g., 50% inhibition of Sclerotinia sclerotiorum at 50 μg/mL) .

- SAR Table :

| Substituent (R) | Bioactivity (IC₅₀/MIC) | Target |

|---|---|---|

| 4-NO₂ (C₆H₄) | 12 μM (Anticancer) | HeLa |

| 4-Cl (C₆H₄) | 8 μg/mL (Antifungal) | R. solani |

| S-Benzyl | 50% inhibition (50 μg/mL) | SDH enzyme |

Q. What computational strategies (e.g., DFT, molecular docking) predict its interaction with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study tautomerism (thiol-thione equilibrium) and electronic properties (HOMO-LUMO gaps).

- Molecular Docking : Dock into Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) or SDH (PDB: 2FBW). Key interactions include:

- Hydrogen bonds between oxadiazole N and Arg-43.

- π-Stacking of benzofuran with Phe-236.

- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) .

Q. How can contradictions in biological data (e.g., variable MIC values across studies) be resolved?

- Methodological Answer :

- Standardize Assays : Use CLSI guidelines for antimicrobial testing.

- Control Compounds : Compare with reference drugs (e.g., penthiopyrad for fungicidal activity).

- Synergistic Studies : Test combinations with adjuvants (e.g., β-lactams for resistant strains).

- Mechanistic Profiling : Measure ROS generation or membrane disruption to clarify mode of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.